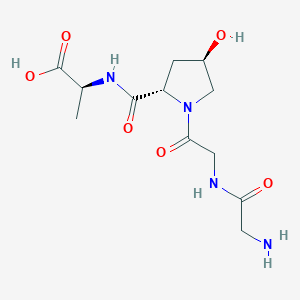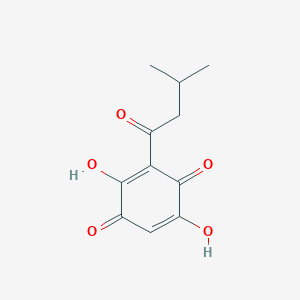
4-Ethynyl-2,5-bis(octyloxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-2,5-bis(octyloxy)benzaldehyde is an organic compound with the molecular formula C25H38O3. It is characterized by the presence of an ethynyl group and two octyloxy groups attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,5-bis(octyloxy)benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The initial step involves the preparation of the benzaldehyde core, which can be achieved through various methods such as the oxidation of benzyl alcohol or the formylation of benzene derivatives.
Introduction of Octyloxy Groups: The octyloxy groups are introduced via etherification reactions. This involves the reaction of the benzaldehyde core with octanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Addition of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction. This involves the reaction of the benzaldehyde derivative with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Ethynyl-2,5-bis(octyloxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can undergo substitution reactions, such as Sonogashira coupling, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The Sonogashira coupling reaction typically involves palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI).
Major Products Formed
Oxidation: 4-Ethynyl-2,5-bis(octyloxy)benzoic acid.
Reduction: 4-Ethynyl-2,5-bis(octyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reactants used.
科学研究应用
4-Ethynyl-2,5-bis(octyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 4-Ethynyl-2,5-bis(octyloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the octyloxy groups can enhance the compound’s solubility and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
4-Ethynyl-2,5-bis(octyloxy)benzaldehyde can be compared with other similar compounds, such as:
4-Ethynylbenzaldehyde: Lacks the octyloxy groups, making it less soluble and less versatile in applications.
2,5-Dioctyloxybenzaldehyde: Lacks the ethynyl group, reducing its reactivity and potential for further functionalization.
4-Ethynyl-2,5-dimethoxybenzaldehyde: Contains methoxy groups instead of octyloxy groups, affecting its solubility and interaction with biological targets.
The unique combination of the ethynyl and octyloxy groups in this compound makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
585567-31-3 |
|---|---|
分子式 |
C25H38O3 |
分子量 |
386.6 g/mol |
IUPAC 名称 |
4-ethynyl-2,5-dioctoxybenzaldehyde |
InChI |
InChI=1S/C25H38O3/c1-4-7-9-11-13-15-17-27-24-20-23(21-26)25(19-22(24)6-3)28-18-16-14-12-10-8-5-2/h3,19-21H,4-5,7-18H2,1-2H3 |
InChI 键 |
DLBYHRLUSVOIJW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


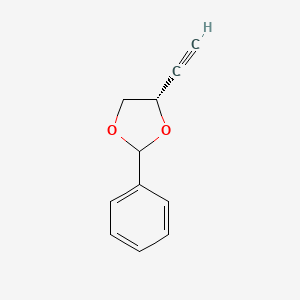
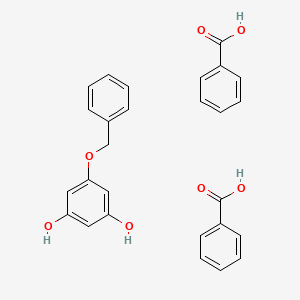
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
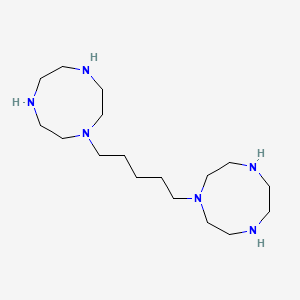
![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)
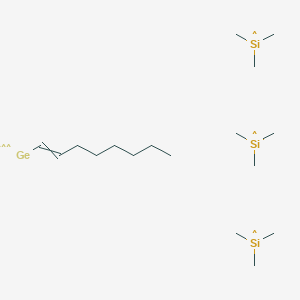
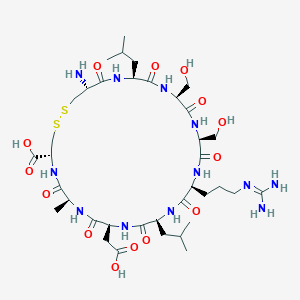

![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)
![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
